(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate is a chemical compound with the molecular formula C23H17NO2 and a molecular weight of 339.39 g/mol. This compound features a fluorene core, a phenyl group with an ethynyl substituent, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate typically involves the following steps:
Preparation of Fluoren-9-ylmethyl Chloride: This intermediate is often prepared by reacting fluorene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride.
Formation of Carbamate: The fluoren-9-ylmethyl chloride is then reacted with 3-ethynylphenyl isocyanate to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The fluorene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted fluorene derivatives.
Scientific Research Applications
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent or in drug delivery systems.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which (9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in the inflammatory response. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(9H-Fluoren-9-YL)methyl (3-ethynylphenyl)carbamate can be compared with other similar compounds, such as:
Fluoren-9-ylmethyl (3-ethynylphenyl)carbamate: Similar structure but without the Fmoc protecting group.
Fluoren-9-ylmethyl (4-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.
Fluoren-9-ylmethyl (2-ethynylphenyl)carbamate: Similar structure but with a different position of the ethynyl group on the phenyl ring.
These compounds share the fluorene core and carbamate functional group but differ in the position and nature of the substituents on the phenyl ring. The presence of the Fmoc protecting group in this compound highlights its versatility and potential for diverse applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-ethynylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-2-16-8-7-9-17(14-16)24-23(25)26-15-22-20-12-5-3-10-18(20)19-11-4-6-13-21(19)22/h1,3-14,22H,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMDIURFHUSMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.